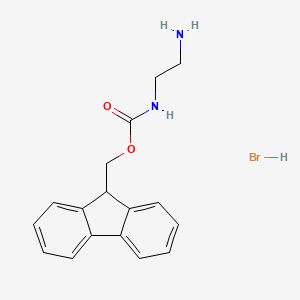
Bromhydrate de N-Fmoc-éthylènediamine
Vue d'ensemble
Description
N-Fmoc-ethylenediamine hydrobromide, also known as 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide, is a chemical compound with the empirical formula C17H18N2O2·HBr and a molecular weight of 363.25 g/mol . It is commonly used as a protected ethylenediamine building block in organic synthesis .
Applications De Recherche Scientifique
N-Fmoc-ethylenediamine hydrobromide is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the modification of biomolecules and the study of protein interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
- The primary target of N-Fmoc-ethylenediamine hydrobromide is likely to be proteins or enzymes involved in cellular processes. However, specific targets have not been widely reported in the literature .
Target of Action
Mode of Action
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-ethylenediamine hydrobromide is synthesized by reacting ethylenediamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, typically in an organic solvent such as dichloromethane . The reaction proceeds under mild conditions, usually at room temperature, to form the protected amine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of N-Fmoc-ethylenediamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-ethylenediamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as with piperidine, to yield free ethylenediamine.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amine group reacts with activated carboxylic acids to form amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) are used in peptide synthesis.
Major Products Formed
Fmoc Removal: Free ethylenediamine is obtained after Fmoc removal.
Coupling Reactions: Amide bonds are formed, leading to the synthesis of peptides and other amide-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-Fmoc-ethylenediamine hydrobromide is unique due to its specific structure, which allows for the protection of ethylenediamine. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZVRGZNSCCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583805 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-55-4 | |
| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-55-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)
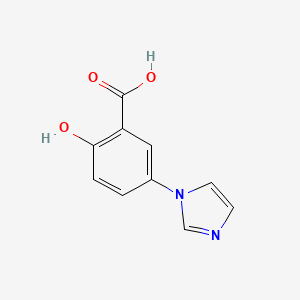

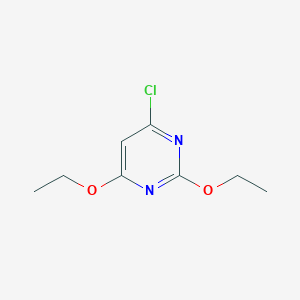
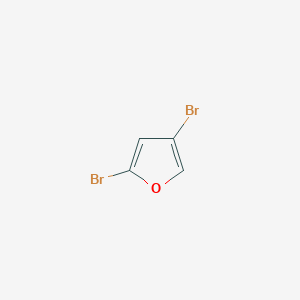
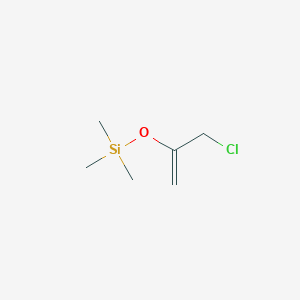

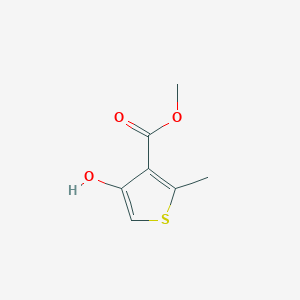
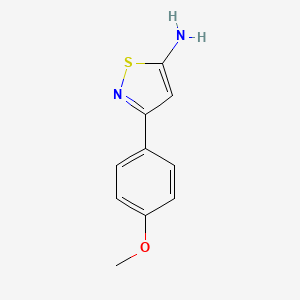
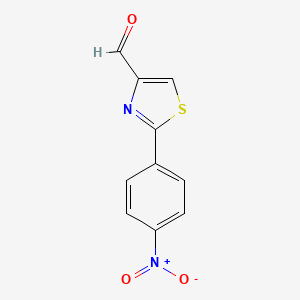
![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)
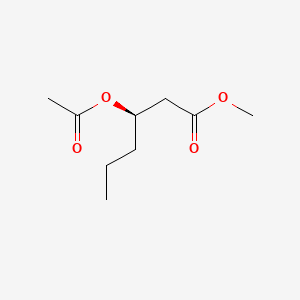
![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)
![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
